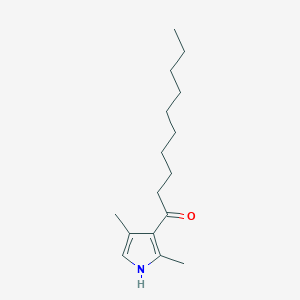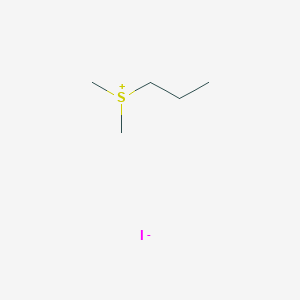
4-Azido-2-nitro-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-nitro-L-phenylalanine is an unnatural amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of both azido and nitro functional groups attached to the phenylalanine backbone. The azido group is known for its reactivity in click chemistry, while the nitro group adds to the compound’s versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-nitro-L-phenylalanine typically involves the nitration of L-phenylalanine followed by the introduction of the azido group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The azido group is then introduced via a substitution reaction using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azido-2-nitro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.
Substitution: The azido group can participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Triphenylphosphine, DMF.
Substitution: Copper(I) catalyst, alkyne-bearing molecules.
Major Products Formed:
Oxidation: 4-Amino-2-nitro-L-phenylalanine.
Reduction: 4-Azido-2-amino-L-phenylalanine.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-nitro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in click chemistry.
Biology: Incorporated into proteins to study protein-protein interactions and protein folding.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Azido-2-nitro-L-phenylalanine is primarily based on its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and molecular labeling. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Azido-L-phenylalanine: Lacks the nitro group, making it less versatile in certain reactions.
4-Nitro-L-phenylalanine: Lacks the azido group, limiting its use in click chemistry.
4-Azidomethyl-L-phenylalanine: Contains an azidomethyl group instead of an azido group, affecting its reactivity.
Uniqueness: 4-Azido-2-nitro-L-phenylalanine is unique due to the presence of both azido and nitro groups, which confer a wide range of reactivity and versatility. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
53807-56-0 |
|---|---|
Molekularformel |
C9H9N5O4 |
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-azido-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9N5O4/c10-7(9(15)16)3-5-1-2-6(12-13-11)4-8(5)14(17)18/h1-2,4,7H,3,10H2,(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
IIFNFHDTYSYXJW-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


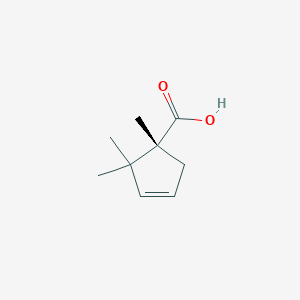
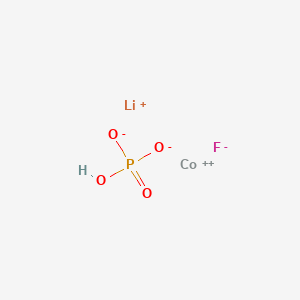
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
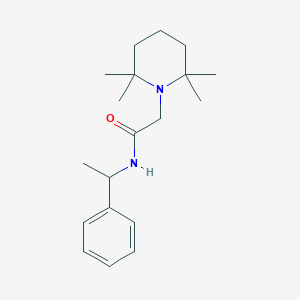


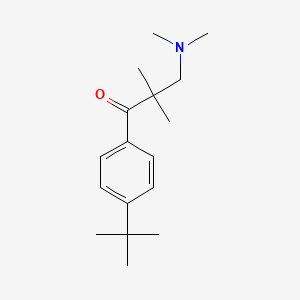
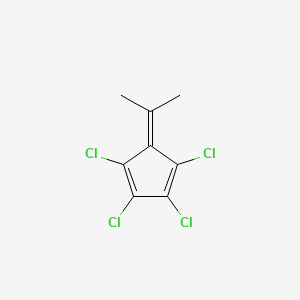
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
